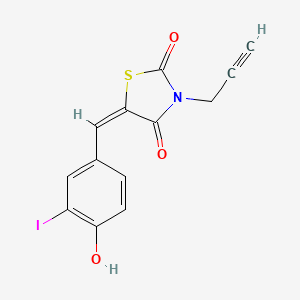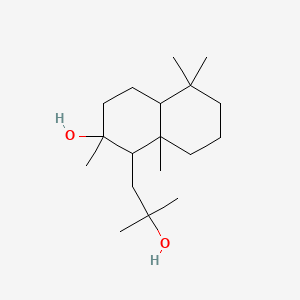![molecular formula C11H10N4O4S B5151064 4-[(5-nitro-2-pyridinyl)amino]benzenesulfonamide](/img/structure/B5151064.png)
4-[(5-nitro-2-pyridinyl)amino]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(5-nitro-2-pyridinyl)amino]benzenesulfonamide is a chemical compound that has been widely used in scientific research due to its potential therapeutic applications. This compound is also known as N-(5-nitro-2-pyridyl)-4-toluenesulfonamide or N-(5-nitro-2-pyridyl)-p-toluenesulfonamide and has been used in various studies related to cancer, inflammation, and other diseases.
Mecanismo De Acción
The mechanism of action of 4-[(5-nitro-2-pyridinyl)amino]benzenesulfonamide involves the inhibition of various enzymes and signaling pathways involved in cancer cell growth and proliferation. This compound has been shown to inhibit the activity of tyrosine kinases, which are involved in the regulation of cell growth and differentiation. It has also been found to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
4-[(5-nitro-2-pyridinyl)amino]benzenesulfonamide has been shown to have various biochemical and physiological effects. This compound has been found to induce apoptosis in cancer cells, which is a programmed cell death process that is essential for the elimination of abnormal cells. It has also been shown to inhibit angiogenesis, which is the process of blood vessel formation that is essential for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-[(5-nitro-2-pyridinyl)amino]benzenesulfonamide in lab experiments include its high potency and selectivity towards cancer cells, as well as its well-established synthesis method. However, the limitations of this compound include its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.
Direcciones Futuras
There are several future directions for the research on 4-[(5-nitro-2-pyridinyl)amino]benzenesulfonamide. One potential direction is to investigate its potential use in combination with other anti-cancer drugs to enhance its therapeutic efficacy. Another direction is to study its potential use in the treatment of other diseases, such as inflammation and autoimmune disorders. Additionally, further studies are needed to determine its safety and efficacy in vivo and its potential use as a clinical drug.
Métodos De Síntesis
The synthesis of 4-[(5-nitro-2-pyridinyl)amino]benzenesulfonamide involves the reaction of 5-nitro-2-pyridineamine with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is obtained after purification by column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
4-[(5-nitro-2-pyridinyl)amino]benzenesulfonamide has been extensively used in scientific research for its potential therapeutic applications. This compound has been studied for its anti-cancer properties, and it has been found to inhibit the growth of various cancer cells, including lung, breast, and colon cancer cells.
Propiedades
IUPAC Name |
4-[(5-nitropyridin-2-yl)amino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O4S/c12-20(18,19)10-4-1-8(2-5-10)14-11-6-3-9(7-13-11)15(16)17/h1-7H,(H,13,14)(H2,12,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSSLALWOTRNRTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC=C(C=C2)[N+](=O)[O-])S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(1,3-thiazol-2-yl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5150985.png)
![isopropyl 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]propanoate](/img/structure/B5150990.png)

![5-{3-ethoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5151007.png)
![N-{2-[4-(4-methoxybenzoyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide](/img/structure/B5151019.png)
![2-[(4-chlorophenyl)sulfonyl]-3-[1-(2,4-dichlorobenzyl)-1H-pyrrol-2-yl]acrylonitrile](/img/structure/B5151032.png)
![3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]-N-(2-phenylethyl)propanamide](/img/structure/B5151033.png)


![N-(3-chloro-2-methylphenyl)-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5151046.png)
![4-butoxy-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5151052.png)
![1-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2-piperidinone](/img/structure/B5151057.png)
![2-{[N-(2-hydroxyethyl)glycyl]amino}-N-(4-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5151074.png)
![4-methyl-3-[(pentafluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5151081.png)